1,5-Isoquinolinediamine, N1,N1-dimethyl-
Description
1,5-Isoquinolinediamine, N1,N1-dimethyl- is a heterocyclic aromatic compound featuring a dimethylated amino group at the N1 position of the isoquinoline backbone.
Properties
IUPAC Name |
1-N,1-N-dimethylisoquinoline-1,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQOTILXRPNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Isoquinolinediamine, N1,N1-dimethyl- typically involves the reaction of isoquinoline derivatives with methylating agents. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 1,5-Isoquinolinediamine, N1,N1-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Isoquinolinediamine, N1,N1-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated isoquinoline derivatives.
Scientific Research Applications
1,5-Isoquinolinediamine, N1,N1-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Isoquinolinediamine, N1,N1-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1,5-Isoquinolinediamine, N1,N1-dimethyl- and related compounds:
Research Findings and Implications
- Enzyme Inhibition: Dimethylamino groups in isoquinoline derivatives are associated with reversible enzyme inhibition, as seen in ML-323’s USP1-UAF1 targeting . This suggests the target compound may similarly modulate enzymes involved in DNA repair or metabolic pathways.
- Pharmacokinetics: Aliphatic dimethylated amines (e.g., N1,N1-Dimethylpentane-1,5-diamine) exhibit higher solubility than aromatic analogs, implying that the target compound’s isoquinoline backbone may limit aqueous solubility but enhance membrane permeability .
Biological Activity
1,5-Isoquinolinediamine, N1,N1-dimethyl- is a nitrogen-containing bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1,5-Isoquinolinediamine, N1,N1-dimethyl-
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
Biological Activity Overview
The biological activities of 1,5-Isoquinolinediamine, N1,N1-dimethyl- can be categorized into several key areas:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial and fungal strains.
- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from damage.
Anticancer Activity
Recent research has indicated that 1,5-Isoquinolinediamine, N1,N1-dimethyl- can induce apoptosis in cancer cells through multiple pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 12.5 | Inhibition of cell proliferation and migration |
Antimicrobial Properties
The antimicrobial efficacy of 1,5-Isoquinolinediamine, N1,N1-dimethyl- was assessed against various pathogens.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. In vitro studies suggest that it may reduce oxidative stress in neuronal cells.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to be due to:
- Reduction of reactive oxygen species (ROS)
- Modulation of neuroinflammatory pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
